An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-(Gly)3-Lys(N3)-OH, a tetrapeptide incorporating an azido-functionalized lysine residue. This molecule serves as a valuable building block in bioconjugation and drug delivery, primarily through its ability to participate in "click chemistry" reactions. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and conjugation, and explores its potential applications in the development of targeted therapeutics and advanced biomaterials. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical tool.
Introduction
H-(Gly)3-Lys(N3)-OH, also known as Glycyl-Glycyl-Glycyl-Azidolysine, is a synthetic peptide that combines a hydrophilic tri-glycine motif with a bioorthogonally reactive azido-lysine. The azide group is a key functional moiety that enables covalent modification through highly efficient and specific cycloaddition reactions, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click chemistry" reactions are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for biological applications.[3]
The triglycine linker provides spacing and can enhance the solubility and flexibility of the resulting conjugates.[4][5] Glycine-rich linkers are known to be stable against proteolytic degradation, a desirable feature for in vivo applications. The lysine backbone offers a chiral scaffold, and the terminal carboxylic acid and amine groups provide additional points for potential modification. These features make H-(Gly)3-Lys(N3)-OH a valuable component in the design of peptide-drug conjugates (PDCs), targeted imaging agents, and functionalized biomaterials.
Chemical Properties
The chemical properties of H-(Gly)3-Lys(N3)-OH are summarized in the tables below. While specific experimental data for this exact molecule is not extensively published, the presented information is based on data from commercial suppliers and estimations derived from structurally related compounds.
General Properties
| Property | Value | Source/Reference |
| Chemical Name | H-Gly-Gly-Gly-Lys(N3)-OH hydrochloride | |
| Synonyms | Glycyl-glycyl-glycyl-azidolysine hydrochloride | N/A |
| Molecular Formula | C₁₂H₂₂ClN₇O₅ | |
| Molecular Weight | 379.8 g/mol | |
| CAS Number | 2737202-70-7 | |
| Appearance | White to off-white solid | General observation for peptides |
| Purity | >95% (typically analyzed by HPLC) |
Physicochemical Data
| Property | Value | Notes |
| Solubility | Soluble in water and DMSO. | Based on the hydrophilic nature of the glycine residues and the charged termini. For Fmoc-protected precursors, solubility is higher in organic solvents like DMSO and DMF. |
| Melting Point | Not reported. Peptides typically decompose at high temperatures. | N/A |
| Optical Rotation | Not reported. The L-lysine configuration will result in a specific optical rotation. | N/A |
| pKa | Not reported. Expected pKa values for the terminal amine (~9-10) and carboxylic acid (~2-3). The azide group is not significantly ionizable under physiological conditions. | General values for peptides. |
Stability and Storage
| Condition | Recommendation | Reference |
| Solid Form | Store at -20°C in a dry, dark place. | |
| In Solution | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions at -80°C are stable for up to 6 months. | |
| pH Stability | The peptide backbone is susceptible to hydrolysis at extreme pH. The azide group is generally stable under a wide pH range (pH 4-11) but can be reduced by strong reducing agents. | |
| Thermal Stability | Avoid high temperatures, as this can lead to degradation of the peptide and potential decomposition of the azide group. |
Synthesis
Representative Solid-Phase Synthesis Workflow
Caption: Representative workflow for the solid-phase synthesis of H-(Gly)3-Lys(N3)-OH.
Detailed Experimental Protocol (Representative)
Materials:
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Wang resin
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Fmoc-Lys(N3)-OH
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Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)
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20% Piperidine in DMF
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Dichloromethane (DCM)
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Methanol (MeOH)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water (H₂O)
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Lys(N3)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for the three glycine residues using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Caution: The azide group can be sensitive to certain scavengers like thiols, which may cause reduction to an amine.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Reactivity and Applications
The primary utility of H-(Gly)3-Lys(N3)-OH lies in the reactivity of its azide group, which enables its use in bioconjugation via "click chemistry".
Click Chemistry Reactions
H-(Gly)3-Lys(N3)-OH can participate in two main types of azide-alkyne cycloaddition reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the terminal azide of H-(Gly)3-Lys(N3)-OH and a terminal alkyne-containing molecule. This reaction is highly efficient and regioselective, yielding a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The release of ring strain drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.
Caption: Reaction pathways for H-(Gly)3-Lys(N3)-OH in bioconjugation.
Experimental Protocols for Bioconjugation
4.2.1. General Protocol for CuAAC
Materials:
-
H-(Gly)3-Lys(N3)-OH
-
Alkyne-containing molecule (e.g., protein, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA) (optional, but recommended for biomolecules)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve H-(Gly)3-Lys(N3)-OH and the alkyne-containing molecule in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
If using a ligand, pre-mix the CuSO₄ and ligand.
-
Add the CuSO₄ (and ligand) solution to the peptide/alkyne mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using appropriate methods (e.g., size exclusion chromatography, dialysis).
4.2.2. General Protocol for SPAAC
Materials:
-
H-(Gly)3-Lys(N3)-OH
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve H-(Gly)3-Lys(N3)-OH and the strained alkyne-containing molecule in the reaction buffer.
-
Mix the two solutions.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Purify the conjugate using appropriate methods.
Applications in Drug Development
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Peptide-Drug Conjugates (PDCs): The triglycine-lysine scaffold can be used as a linker to attach cytotoxic drugs to targeting peptides or antibodies. The azide functionality allows for precise, site-specific conjugation.
-
Targeted Imaging Agents: Fluorescent dyes or chelating agents for radiometals can be conjugated to H-(Gly)3-Lys(N3)-OH, which can then be attached to a targeting moiety for in vivo imaging.
-
Functionalized Nanoparticles: The peptide can be conjugated to the surface of nanoparticles to improve their biocompatibility, stability, and to provide a handle for further functionalization.
-
Biomaterial Modification: Surfaces of biomaterials can be modified with this peptide to introduce bioorthogonal reactivity for subsequent cell or protein attachment.
Signaling Pathways and Cellular Uptake
While H-(Gly)3-Lys(N3)-OH itself is not known to directly modulate specific signaling pathways, its conjugates can be designed to do so. The cellular uptake of conjugates containing this peptide will largely depend on the properties of the conjugated molecule (e.g., a cell-penetrating peptide, an antibody, or a small molecule drug).
The glycine-rich nature of the linker is generally considered to be biocompatible and to have minimal non-specific interactions with cell surfaces. The cellular uptake mechanisms for peptide-based therapeutics can be complex, involving endocytosis, macropinocytosis, or direct membrane translocation, depending on the overall size, charge, and nature of the conjugate.
Caption: Potential cellular uptake mechanisms for conjugates of H-(Gly)3-Lys(N3)-OH.
Conclusion
H-(Gly)3-Lys(N3)-OH is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its key feature is the presence of a bioorthogonal azide group on a flexible and hydrophilic peptide backbone, enabling its use in efficient and specific bioconjugation reactions. This technical guide has provided an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in click chemistry. As the field of targeted therapeutics and bioconjugation continues to expand, the utility of well-designed linkers like H-(Gly)3-Lys(N3)-OH will undoubtedly grow, facilitating the development of the next generation of advanced diagnostics and therapies.
